4-Chloro-5-phenylthiazole

photochromism Schiff-base hydrazones materials chemistry

4‑Chloro‑5‑phenylthiazole (CAS 1537985‑03‑7; molecular formula C₉H₆ClNS, exact mass 194.99 g mol⁻¹) is a disubstituted thiazole that places a chlorine atom at the sterically congested 4‑position and a phenyl ring at the 5‑position. Unlike the more widely catalogued 2‑chloro‑5‑phenylthiazole positional isomer (CAS 329794‑40‑3), the 4‑chloro isomer positions the halogen adjacent to the phenyl substituent, which alters both the electronic character of the thiazole core and the regiochemical outcomes of nucleophilic aromatic substitution and cross‑coupling reactions.

Molecular Formula C9H6ClNS
Molecular Weight 195.67 g/mol
Cat. No. B12967064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-phenylthiazole
Molecular FormulaC9H6ClNS
Molecular Weight195.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=CS2)Cl
InChIInChI=1S/C9H6ClNS/c10-9-8(12-6-11-9)7-4-2-1-3-5-7/h1-6H
InChIKeyMUDKCVCSADEUGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-phenylthiazole – A Differentiated 4-Halo-5-arylthiazole Building Block for Structure–Activity Studies and Functional Material Design


4‑Chloro‑5‑phenylthiazole (CAS 1537985‑03‑7; molecular formula C₉H₆ClNS, exact mass 194.99 g mol⁻¹) is a disubstituted thiazole that places a chlorine atom at the sterically congested 4‑position and a phenyl ring at the 5‑position . Unlike the more widely catalogued 2‑chloro‑5‑phenylthiazole positional isomer (CAS 329794‑40‑3), the 4‑chloro isomer positions the halogen adjacent to the phenyl substituent, which alters both the electronic character of the thiazole core and the regiochemical outcomes of nucleophilic aromatic substitution and cross‑coupling reactions . This substitution pattern has been exploited in the synthesis of photochromic Schiff‑base hydrazones and as a scaffold for antiparasitic lead optimisation, making the compound a non‑interchangeable starting material for medicinal chemists and materials scientists who require the 4‑chloro‑5‑phenyl connectivity [1][2].

Why 4‑Chloro‑5‑phenylthiazole Cannot Be Replaced by the 2‑Chloro Isomer, 5‑Phenylthiazole, or 4‑Methyl‑5‑phenylthiazole in Synthesis and SAR Campaigns


The thiazole ring presents three distinct positions for substitution, and the biological and photophysical properties of the resulting molecules depend critically on which carbon bears the halogen [1]. The 4‑chloro‑5‑phenyl arrangement places the electron‑withdrawing chlorine directly adjacent to the 5‑phenyl ring, polarising the thiazole π‑system differently from the 2‑chloro‑5‑phenyl isomer; the two isomers therefore generate different electrostatic potential surfaces, which translate into non‑equivalent docking poses when the heterocycle is elaborated into target‑binding molecules . Furthermore, the 4‑chloro substituent serves as a synthetic handle for further functionalisation via SNAr or metal‑catalysed cross‑coupling, whereas 5‑phenylthiazole (lacking any halogen) offers no such diversification point at the 4‑position, and 4‑methyl‑5‑phenylthiazole replaces the reactive C–Cl bond with a chemically inert C–CH₃ group, closing off an entire vector for lead optimisation . Because these structural differences are locked into the core and cannot be overridden by downstream chemistry, procurement of the exact 4‑chloro‑5‑phenyl isomer is mandatory for any project whose SAR, photophysical characterisation, or patent position rests on this specific connectivity.

Quantitative Differentiation Evidence: 4‑Chloro‑5‑phenylthiazole vs. Structural Analogs in Photochromism, DGAT1 Inhibition, and Antiparasitic Activity


4‑Chloro Substituent Modulates Photochromic Behaviour Relative to the 4‑Nitro and Unsubstituted Analogues

In a controlled photochromism study of three hydrazone derivatives that differ only in the 4‑position substituent on the 5‑phenylthiazole core, the 4‑chloro derivative (compound 2) exhibited spectroscopically distinct photochromic and thermochromic behaviour compared with the unsubstituted (compound 1) and 4‑nitro (compound 3) congeners under 254 nm UV irradiation [1]. While all three compounds displayed photochromism, the time‑resolved UV‑visible and IR spectral changes were unique to each substituent, demonstrating that the 4‑chloro group is not electronically equivalent to the 4‑nitro or 4‑H substituents in governing the photoisomerisation kinetics of the hydrazone linkage [1].

photochromism Schiff-base hydrazones materials chemistry

5‑Phenylthiazole Scaffold Delivers Sub‑100 nM DGAT1 Inhibition; Chlorine at the 4‑Position Provides a Synthetic Vector Absent in the Parent Core

The 5‑phenylthiazole scaffold has been validated as a potent diacylglycerol acyltransferase 1 (DGAT1) inhibitor, with compound 7 (IC₅₀ = 10 nM, 81 % inhibition at 1 µM) and compound 9e (IC₅₀ = 14.8 nM) showing sub‑100 nM activity in enzymatic assays [1]. While these specific derivatives do not carry a 4‑chloro substituent, the data establish that the 5‑phenylthiazole core is intrinsically capable of engaging the DGAT1 active site with high affinity. 4‑Chloro‑5‑phenylthiazole provides a direct synthetic entry point to this validated pharmacophore while retaining the 4‑chloro handle for late‑stage diversification, a feature absent in the unsubstituted 5‑phenylthiazole starting material .

DGAT1 inhibition metabolic disease triglyceride biosynthesis

4‑(4‑Chlorophenyl)thiazole Congeners Display Sub‑Micromolar Antiplasmodial IC₅₀ Values, Validating the Chlorophenyl‑Thiazole Pharmacophore

A series of 4‑(4‑chlorophenyl)thiazole compounds were evaluated against the chloroquine‑sensitive Plasmodium falciparum 3D7 strain, yielding IC₅₀ values from 0.79 µM to >10 µM, with the most potent congeners approaching the potency of chloroquine itself [1]. Although these compounds bear the chlorophenyl substituent at the 4‑position of the thiazole rather than the 5‑phenyl/4‑chloro arrangement of 4‑chloro‑5‑phenylthiazole, they confirm that the chlorophenyl‑thiazole motif is a productive antimalarial pharmacophore with favourable in silico ADMET properties and low cytotoxicity toward mouse splenocytes [1][2]. 4‑Chloro‑5‑phenylthiazole offers an orthogonal connectivity that has not yet been exhaustively screened in the antimalarial space, representing a structurally distinct entry into the validated chlorophenyl‑thiazole chemical series.

antimalarial Plasmodium falciparum neglected tropical diseases

Regioselective Synthesis Study Demonstrates that the Position of Chlorine on the Thiazole Ring Determines the Biological Activity Profile

Moghaddam‑manesh et al. (2021) synthesised and directly compared the anticancer (MCF‑7 breast cancer cells, MTT assay), antibacterial (hospital‑isolated antibiotic‑resistant E. coli), antifungal, and antioxidant (DPPH radical scavenging) activities of two regioselectively synthesised thiazole derivatives (compounds 5 and 7) that differ in their substitution pattern [1]. Compound 7 demonstrated higher anticancer and antibacterial potency, whereas compound 5 had superior antioxidant effects, proving that the position of substituents on the thiazole nucleus is not a trivial variable but a key determinant of biological outcome [1]. Although 4‑chloro‑5‑phenylthiazole was not one of the two compounds directly assayed, the study provides confirmatory class‑level evidence that regiochemical choices at the thiazole core produce non‑overlapping activity profiles, and therefore the 4‑chloro‑5‑phenyl isomer must be evaluated on its own merits rather than inferred from data on other thiazole regioisomers.

regioselective synthesis anticancer antibacterial SAR

The 4‑Chloro Substituent Enables Further Functionalisation via Nucleophilic Aromatic Substitution and Cross‑Coupling, Distinguishing it from 4‑Methyl‑5‑phenylthiazole and 5‑Phenylthiazole

The C4 chlorine atom of 4‑chloro‑5‑phenylthiazole is activated toward nucleophilic aromatic substitution (SNAr) and palladium‑catalysed cross‑coupling reactions (e.g. Suzuki, Buchwald–Hartwig), providing a well‑established diversification point that is completely absent in 5‑phenylthiazole (C4–H) and replaced by a chemically inert methyl group in 4‑methyl‑5‑phenylthiazole (C4–CH₃) . This single synthetic distinction makes 4‑chloro‑5‑phenylthiazole the only member of this trio that can serve simultaneously as a pharmacophore‑bearing scaffold and a late‑stage functionalisation substrate, allowing medicinal chemists to explore C4‑derivatised libraries without resynthesising the entire thiazole core .

synthetic chemistry C–Cl functionalisation building block

Characteristic ¹H NMR and IR Spectroscopic Signatures Provide Identity Confirmation Distinct from Positional Isomers

4‑Chloro‑5‑phenylthiazole displays a diagnostic ¹H NMR aromatic proton envelope at δ 7.2–8.4 ppm and a characteristic IR C=N stretching absorption at 1637 cm⁻¹ . These spectral features differ from those of the 2‑chloro‑5‑phenylthiazole isomer, whose ¹H NMR pattern is shifted because the chlorine is attached to the C2 carbon adjacent to both heteroatoms rather than to C4 . The distinct spectroscopic fingerprint enables unambiguous identity verification by ¹H NMR or IR upon receipt, reducing the risk of isomer mis‑assignment in compound management workflows.

analytical chemistry structure validation quality control

Highest‑Return Application Scenarios for 4‑Chloro‑5‑phenylthiazole Based on Verified Differentiation Evidence


Photochromic Smart‑Material Development Requiring Tunable Optical Switching Kinetics

Research groups designing photochromic hydrazone‑based materials can exploit the distinct optical switching behaviour of the 4‑chloro derivative relative to the 4‑H and 4‑NO₂ analogues, as demonstrated by time‑resolved UV‑vis and IR spectroscopy under 254 nm irradiation [1]. The 4‑chloro substituent provides an intermediate electronic effect between hydrogen and nitro, enabling fine‑tuning of the photoisomerisation rate without altering the core hydrazone connectivity.

DGAT1 Inhibitor Lead Optimisation Using Late‑Stage C4 Diversification

Medicinal chemistry teams pursuing DGAT1 inhibitors for metabolic disease can use 4‑chloro‑5‑phenylthiazole as a starting material to access the validated 5‑phenylthiazole pharmacophore (IC₅₀ = 10–14.8 nM in enzymatic assays) while simultaneously exploring C4‑derivatised analogues via SNAr or Suzuki coupling [2]. This parallel optimisation strategy is not feasible with 5‑phenylthiazole, which lacks a synthetic handle at the 4‑position.

Antimalarial Lead Discovery Exploiting an Underexplored Chlorophenyl‑Thiazole Connectivity

The chlorophenyl‑thiazole scaffold has produced sub‑micromolar IC₅₀ values against chloroquine‑sensitive P. falciparum (0.79 µM best‑in‑series) with low cytotoxicity, as established for the 4‑(4‑chlorophenyl)thiazole isomer [3]. 4‑Chloro‑5‑phenylthiazole offers a complementary connectivity that has not been systematically explored in antimalarial screening, providing an opportunity to establish novel intellectual property while building on a validated pharmacophore.

Regiochemical SAR Studies to Map Thiazole Substitution Effects on Biological Activity

The experimental demonstration that thiazole regioisomers produce divergent anticancer, antibacterial, and antioxidant activity profiles [4] supports the use of 4‑chloro‑5‑phenylthiazole as one component of a systematic regioisomer panel. Procurement of the 4‑chloro‑5‑phenyl isomer alongside the 2‑chloro‑5‑phenyl and 5‑phenylthiazole comparators enables comprehensive SAR mapping that can reveal the optimal substitution pattern for a given biological target.

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